molecular formula C28H24O4 B1258148 Plagiochin E

Plagiochin E

Cat. No.: B1258148
M. Wt: 424.5 g/mol
InChI Key: NSCJOIQNVRCXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plagiochin E is a macrocyclic bis(bibenzyl) compound naturally isolated from the liverwort Marchantia polymorpha L . It exhibits remarkable and multi-faceted antifungal activity, making it a valuable tool for microbiological and pharmacological research. Studies demonstrate that its primary mechanism of action against the model fungus Candida albicans involves inducing mitochondrial dysfunction, leading to reactive oxygen species (ROS) accumulation and ATP depletion . This process triggers a metacaspase-dependent apoptotic pathway, characterized by markers such as phosphatidylserine exposure, chromatin condensation, and nuclear fragmentation . Furthermore, this compound exerts its effects by targeting the fungal cell wall, where it inhibits chitin synthesis both in vitro and in situ , thereby disrupting structural integrity . A significant research value of this compound lies in its ability to reverse fungal resistance to fluconazole. It acts as a chemosensitizer by significantly inhibiting the efflux of antifungal agents from C. albicans cells, a process linked to the inhibition of efflux pumps like CDR1 . Due to its multifaceted mechanisms, this compound is an excellent candidate for investigating novel antifungal pathways, understanding apoptosis in yeast, and developing strategies to combat drug-resistant fungal infections. This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

IUPAC Name

2-oxapentacyclo[22.2.2.13,7.010,15.016,21]nonacosa-1(26),3,5,7(29),10(15),11,13,16(21),17,19,24,27-dodecaene-4,12,17-triol

InChI

InChI=1S/C28H24O4/c29-22-11-14-24-21(17-22)10-5-19-8-15-25(30)27(16-19)32-23-12-6-18(7-13-23)4-9-20-2-1-3-26(31)28(20)24/h1-3,6-8,11-17,29-31H,4-5,9-10H2

InChI Key

NSCJOIQNVRCXIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C(C=C3)O)C(=CC=C2)O

Synonyms

plagiochin E

Origin of Product

United States

Preparation Methods

Primary Ether Extraction

The initial extraction employs diethyl ether due to its intermediate polarity, effectively solubilizing bibenzyls while excluding polar interferents. Standardized conditions include:

  • Solid-to-solvent ratio : 1:5–1:10 (w/v)

  • Temperature : 20–35°C

  • Duration : 4–7 days per cycle

  • Cycles : 3–6 repetitions

Empirical data demonstrate that 8.95 kg of dried Marchantia polymorpha processed with 8× volume ether at 28°C for 5 days over 4 cycles yields 4.117 g this compound. Prolonged extraction beyond 7 days risks oxidative degradation, while temperatures >35°C accelerate solvent evaporation, reducing efficiency.

Secondary Methanol Extraction

Residual plant material post-ether extraction undergoes methanol treatment to recover any polar derivatives:

  • Solid-to-solvent ratio : 1:2–1:4 (w/v)

  • Temperature : 20–35°C

  • Duration : 2–3 days per cycle

  • Cycles : 3–5 repetitions

Methanol extracts are concentrated via rotary evaporation (50–70°C, 0.09 MPa vacuum) to a viscous paste, then re-extracted with ether to isolate non-polar fractions. Combining primary and secondary ether phases increases total this compound yield by 12–18% compared to single-solvent methods.

Chromatographic Isolation and Purification

Silica Gel Column Chromatography

The combined ether extract is adsorbed onto 200–300 mesh silica gel (1:1–1:3 ratio) and fractionated using a petroleum ether-acetone gradient:

Gradient StepPetroleum Ether (%)Acetone (%)Target Fraction Rf
11000
29820.3–0.6
39550.3–0.6
490100.3–0.6
55050

Fractions with Rf 0.3–0.6 (TLC detection: petroleum ether:acetone = 6:4; ferric chloride-potassium ferricyanide visualization) are pooled and crystallized under reduced pressure. This step achieves >98% purity, critical for pharmacological applications.

Crystallization and Drying

Concentrated fractions are cooled to 4°C for 48 hours, inducing crystallization. The precipitate is vacuum-filtered, washed with cold ether, and desiccated at 25°C under nitrogen. Final yields range from 0.04–0.05% (w/w) relative to raw plant material.

Methodological Optimization and Yield Analysis

Comparative studies reveal that extraction efficiency correlates with solvent polarity indexes and temperature control:

Table 1: Yield Variation with Extraction Parameters

Plant Mass (kg)Ether Volume (L)Temp (°C)CyclesMethanol CyclesFinal Yield (g)Purity (%)
8.9571.628444.11798.2
9.5047.523654.27598.5
8.2582.535333.54797.8

Data adapted from patent CN1657521A. Higher ether volumes and moderate temperatures (23–28°C) maximize yield without compromising purity. Excessive methanol cycles introduce hydrophilic contaminants, necessitating rigorous post-extraction ether washes.

Analytical Validation of Purified Product

Thin-Layer Chromatography (TLC)

TLC remains the primary qualitative tool, with this compound exhibiting Rf 0.3–0.6 under standardized conditions. Detection via ferric chloride-potassium ferricyanide yields navy-blue spots, confirming bibenzyl presence.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile:water = 70:30, 1 mL/min) quantifies purity, showing a single peak at λ = 254 nm for >98% pure samples.

LC-MS/MS Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (negative mode) confirms molecular integrity ([M-H]⁻ m/z 457.2). Post-purification analyses detect no degradation products, validating method stability.

Challenges and Scalability Considerations

Industrial-scale production faces hurdles in solvent recovery and silica gel costs. Subcritical water extraction and molecularly imprinted polymers are under investigation as sustainable alternatives. Nevertheless, the extant protocol remains the benchmark for laboratory-scale this compound synthesis, balancing yield, purity, and operational feasibility .

Q & A

Q. What are the standard protocols for extracting and isolating Plagiochin E from its natural source?

this compound is typically extracted from Marchantia polymorpha (liverwort) using methanol or ethanol via maceration or Soxhlet extraction. The crude extract undergoes silica gel column chromatography with gradient elution (e.g., petroleum ether:acetone mixtures) to isolate the compound. Purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy . Key steps include:

  • Solvent selection : Methanol or ethanol for polar compound solubility.
  • Chromatography : Fractionation using polarity gradients to separate this compound from co-extractives.
  • Validation : TLC with Rf ~0.3–0.6 and NMR (e.g., δ2.60–2.71 ppm for coupling protons) .

Q. How is the structural identity of this compound confirmed in new studies?

Structural confirmation requires a combination of spectroscopic techniques:

  • 1H/13C-NMR : Identifies proton environments (e.g., δ2.69 for coupling protons) and carbon frameworks.
  • Mass spectrometry (MS) : High-resolution EI-MS ([M]+ at m/z 424.1685) and fragmentation patterns (e.g., m/z 211, 197) validate molecular formula (C28H24O4) .
  • X-ray crystallography : Optional for absolute configuration, though crystallization challenges may arise due to its complex bicyclic structure .

Q. What in vitro assays are used to evaluate this compound’s antifungal activity?

The broth microdilution method or agar diffusion assays are standard. For example:

  • Minimum inhibitory dose (MID) : Determined via TLC bioautography against Candida albicans (MID = 0.25 µg for this compound vs. 0.01 µg for miconazole) .
  • MTT assay : Measures metabolic inhibition post-exposure (e.g., 36-hour incubation at 30°C) .

Advanced Research Questions

Q. What experimental approaches elucidate this compound’s mechanism of inducing mitochondrial dysfunction in fungi?

Mechanistic studies often combine fluorescent probes and genetic assays:

  • ROS detection : DCFH-DA or H2DCFDA to quantify reactive oxygen species (ROS) accumulation.
  • Mitochondrial membrane potential (ΔΨm) : JC-1 staining to assess depolarization.
  • Genetic knockouts : Evaluate ROS-sensitive fungal mutants (e.g., sod1Δ) to confirm target pathways .

Q. How can researchers design experiments to assess synergistic effects between this compound and existing antifungals?

Use checkerboard assays or fractional inhibitory concentration index (FICI) :

  • Checkerboard : Combine this compound with triazoles (e.g., fluconazole) at sub-inhibitory concentrations.
  • FICI : Calculate synergy (FICI ≤0.5) or antagonism (FICI >4). Evidence shows enhanced efficacy with Hsp90/calcineurin inhibitors .

Q. How should discrepancies in reported antifungal efficacy (e.g., MIC/MID values) be addressed?

Variability arises from strain differences, assay conditions, or compound purity. Mitigation strategies include:

  • Standardized protocols : CLSI guidelines for fungal susceptibility testing.
  • Inter-laboratory validation : Cross-check results using reference strains (e.g., C. albicans ATCC 90028).
  • Quality control : NMR/MS to confirm compound integrity .

Q. What in vivo models are suitable for translating this compound’s in vitro antifungal activity?

  • Zebrafish models : Assess toxicity and efficacy in immunocompromised larvae infected with C. albicans.
  • Murine models : Monitor survival and fungal burden in systemic candidiasis. Include pharmacokinetic analysis (e.g., bioavailability via HPLC) .

Q. How can resistance development to this compound be studied experimentally?

  • Serial passage assays : Expose fungi to sub-inhibitory doses over 20–30 generations.
  • Genomic sequencing : Identify mutations in mitochondrial genes (e.g., ATP synthase) or ROS defense pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.